sodium;4-hydroxy-3-phenylbutanoate
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Overview
Description
The compound with the identifier sodium;4-hydroxy-3-phenylbutanoate is known as carbonyldiimidazole. It is an organic compound with the molecular formula C₇H₆N₄O. This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that is highly reactive and versatile in various chemical reactions .
Preparation Methods
Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which can be removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of chemical reactions, including:
Amide Formation: It is commonly used to convert amines into amides. The reaction involves the formation of an intermediate imidazolide, which then reacts with an amine to form the amide.
Ester Formation: It can also be used to convert alcohols into esters.
Urea Formation: Carbonyldiimidazole can react with amines to form ureas.
Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed from these reactions are amides, esters, and ureas.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis for the coupling of amino acids. It is also employed in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules, such as the formation of peptide bonds in proteins.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves the formation of an intermediate imidazolide. This intermediate is highly reactive and can undergo nucleophilic attack by amines or alcohols to form the desired products. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds .
Comparison with Similar Compounds
Carbonyldiimidazole is unique in its ability to form stable intermediates that facilitate the formation of amides, esters, and ureas. Similar compounds include:
Phosgene: Used in the formation of acid chlorides, but it is more hazardous to handle.
Thionyl Chloride: Used in the formation of acid chlorides, but it can cause side reactions.
Dicyclohexylcarbodiimide: Used in peptide synthesis, but it can cause side reactions and is less stable.
Carbonyldiimidazole stands out due to its stability and ease of handling compared to these similar compounds.
Properties
IUPAC Name |
sodium;4-hydroxy-3-phenylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRHDHMHGKWQGK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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